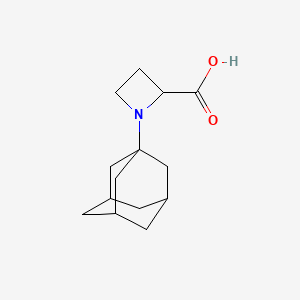![molecular formula C7H16N2O B1616527 N-[3-(Dimethylamino)propyl]acetamid CAS No. 3197-19-1](/img/structure/B1616527.png)
N-[3-(Dimethylamino)propyl]acetamid
Übersicht
Beschreibung
N-[3-(dimethylamino)propyl]acetamide is a chemical compound with the CAS Number: 3197-19-1 and a molecular weight of 144.22 . It is typically a colorless to orange liquid .
Synthesis Analysis
The synthesis of N-[3-(dimethylamino)propyl]acetamide can be achieved through the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine . A high catalytic activity of lead acetate has been determined in this reaction . The addition of small amounts of lead acetate leads to an increase in the amidation reaction rate, even for esters with a high steric factor .Molecular Structure Analysis
The molecular structure of N-[3-(dimethylamino)propyl]acetamide is represented by the linear formula C7H16N2O . The InChI code for this compound is 1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10) .Chemical Reactions Analysis
The amidation process of N-[3-(dimethylamino)propyl]acetamide is traditionally carried out in the presence of basic catalysts such as alkaline hydroxides and methylates . This reaction can also be catalyzed by super-basic catalysts, metals and metal–organic compounds, derivatives of organic acids, salts (especially metal chlorides), and enzymes .Physical And Chemical Properties Analysis
N-[3-(dimethylamino)propyl]acetamide is a colorless to orange liquid . It has a molecular weight of 144.22 and is stored at a temperature of +4°C .Wissenschaftliche Forschungsanwendungen
Katalyse in der Polymersynthese
N-[3-(Dimethylamino)propyl]acetamid: wird als Katalysator bei der Synthese von Polyurethanschaumstoffen eingesetzt. Diese Schäume profitieren von verbesserten physikalischen Eigenschaften aufgrund der katalytischen Wirkung der Verbindung, die den Polymerisationsprozess beschleunigt .
Natriumkanalblocker
In der Pharmakologie wurde diese Verbindung als potenzieller Natriumkanalblocker identifiziert. Natriumkanalblocker sind wichtig bei der Behandlung von Herzrhythmusstörungen und bei der Schmerztherapie .
Tenside und Treibmittel
Die Derivate der Verbindung, insbesondere Fettsäuredimethylaminopropylamide (FADMAPA), werden als Tenside und Treibmittel eingesetzt. Tenside sind wichtig zur Reduzierung der Oberflächenspannung von Flüssigkeiten, während Treibmittel unerlässlich sind, um zellulare Strukturen in Schäumen zu erzeugen .
Bleiazetatkatalyse
This compound: ist an Bleiazetat-katalysierten Reaktionen beteiligt. Diese Anwendung ist besonders relevant bei lösemittelfreien Syntheseverfahren, bei denen die Verbindung in Gegenwart von Bleiazetat als Amid wirkt und die Reaktionsgeschwindigkeit selbst bei sterisch gehinderten Estern erhöht .
Materialwissenschaftliche Anwendungen
In der Materialwissenschaft wird die Verbindung in verschiedenen Forschungsanwendungen eingesetzt, darunter die Entwicklung neuer Materialien mit einzigartigen Eigenschaften. Ihre Rolle kann von einem Reagenz in der Synthese bis zu einer Komponente in Materialverbundwerkstoffen reichen .
Forschung in den Life Sciences
Die Verbindung findet Anwendungen in der Forschung in den Life Sciences, wo sie zur Untersuchung zellulärer Prozesse, von Arzneimittel-Abgabesystemen und als Baustein für komplexere biologische Moleküle verwendet werden kann .
Safety and Hazards
Zukünftige Richtungen
N-[3-(dimethylamino)propyl]acetamide has potential applications in various fields. For instance, fatty acid dimethylaminopropyl amides (FADMAPA) are used as blowing agents and surfactants, while short-chain amides (for example, N-[3-(dimethylamino)propyl]acetamide (DMAPAA)) are used as sodium channel blockers and catalysts in the synthesis of polyurethane foams with improved physical properties .
Wirkmechanismus
Mode of Action
The compound is involved in the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine . The amidation process is traditionally carried out in the presence of basic catalysts such as alkaline hydroxides and methylates . This reaction can also be catalyzed by super-basic catalysts, metals and metal–organic compounds, derivatives of organic acids, salts (especially metal chlorides), and enzymes .
Pharmacokinetics
The compound is known to be soluble in water and many organic solvents , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(dimethylamino)propyl]acetamide. For instance, the compound is known to be stable under mild conditions . It should be stored at temperatures between 2-8°C, protected from light . These factors can significantly influence the compound’s action and stability.
Biochemische Analyse
Biochemical Properties
N-[3-(dimethylamino)propyl]acetamide has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of poly(N-[3-(dimethylamino)propyl] methacrylamide) hydrogels . The interactions of N-[3-(dimethylamino)propyl]acetamide with these biomolecules are complex and multifaceted, involving various enzymes and proteins .
Cellular Effects
The effects of N-[3-(dimethylamino)propyl]acetamide on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-[3-(dimethylamino)propyl]acetamide exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-[3-(dimethylamino)propyl]acetamide can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
N-[3-(dimethylamino)propyl]acetamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-[3-(dimethylamino)propyl]acetamide within cells and tissues involve interactions with various transporters or binding proteins . Its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of N-[3-(dimethylamino)propyl]acetamide and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Eigenschaften
IUPAC Name |
N-[3-(dimethylamino)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLICMMXIJECIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325152 | |
| Record name | N-[3-(dimethylamino)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-19-1 | |
| Record name | 3197-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[3-(dimethylamino)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















